molecular formula C19H26N2O2 B3866449 N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine

N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine

Cat. No. B3866449
M. Wt: 314.4 g/mol
InChI Key: KHNILMYUUOQKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine, also known as CXM, is a chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. CXM belongs to the class of quinoline derivatives and has been studied for its various pharmacological properties.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-kB, a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling pathways.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation. Additionally, N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been shown to inhibit the proliferation of smooth muscle cells, making it a potential candidate for the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine is its high purity and yield, making it suitable for further research. Additionally, N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been shown to exhibit a range of pharmacological properties, making it a versatile compound for drug development. However, one limitation of N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research of N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine. One potential direction is the development of N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine derivatives with improved pharmacological properties, such as increased solubility and potency. Additionally, N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine could be studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to inhibit the proliferation of smooth muscle cells. Finally, N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine could be studied for its potential use in combination therapies for cancer, as it has been shown to induce apoptosis in cancer cells.

Scientific Research Applications

N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been studied for its potential use in the development of new drugs. It has been shown to exhibit a range of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been tested against bacterial and fungal strains and has shown potent antimicrobial activity. Additionally, N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(cyclohexylmethyl)-5,8-dimethoxy-4-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-13-11-17(20-12-14-7-5-4-6-8-14)21-19-16(23-3)10-9-15(22-2)18(13)19/h9-11,14H,4-8,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNILMYUUOQKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-5,8-dimethoxy-4-methyl-2-quinolinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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